molecular formula C16H14FN3O2 B11398503 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11398503
M. Wt: 299.30 g/mol
InChI Key: KIWYOFDDVIKACU-ZZXKWVIFSA-N
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Description

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring a fluorophenyl group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:

    Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 4-fluorophenyl ethenyl intermediate.

    Oxazole Ring Formation: The intermediate is then reacted with a suitable oxazole precursor under acidic or basic conditions to form the oxazole ring.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a substitution reaction, often using a morpholine derivative and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the ethenyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: It is used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and morpholine ring are key to its binding affinity and specificity. The oxazole ring may participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The presence of the fluorophenyl group in 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. This can enhance the compound’s binding affinity and specificity compared to its chloro, bromo, or methoxy analogs.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H14FN3O2/c17-13-4-1-12(2-5-13)3-6-15-19-14(11-18)16(22-15)20-7-9-21-10-8-20/h1-6H,7-10H2/b6-3+

InChI Key

KIWYOFDDVIKACU-ZZXKWVIFSA-N

Isomeric SMILES

C1COCCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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